N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiazole ring, a piperazine moiety, and a methoxyphenyl group
Mechanism of Action
Target of Action
The compound N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide, also known as N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzamide, is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This suggests that the compound’s primary targets could be related to cancerous cell lines .
Mode of Action
Similar compounds have shown to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound might interact with its targets, leading to the inhibition of cell proliferation.
Biochemical Pathways
The compound might affect various biochemical pathways related to cell proliferation and survival. For instance, it might interfere with the tubulin polymerization, a crucial process for cell division . Disruption of this process can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells . This could lead to a decrease in tumor size and potentially, the eradication of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylpiperazine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiazole ring and piperazine moiety contribute to its distinct reactivity and potential therapeutic applications.
Biological Activity
N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H22N2O5S
- Molecular Weight : 370 Da
- LogP : 2.37 (indicating moderate lipophilicity)
The structure consists of a thiazole ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth effectively. In vitro studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells, with IC50 values often below those of standard chemotherapeutics like doxorubicin .
A comparative study highlighted that thiazole derivatives with electron-donating groups, such as methoxy substitutions, enhance cytotoxic activity against various cancer cell lines. For example, one study reported an IC50 value of 1.61 µg/mL for a related thiazole compound against Jurkat cells, indicating strong antitumor potential .
Anticonvulsant Activity
The piperazine moiety in the compound is associated with anticonvulsant activity. A study focused on the SAR of piperazine derivatives revealed that modifications at specific positions significantly affect their efficacy against seizures. The presence of the methoxy group on the phenyl ring has been linked to increased anticonvulsant properties .
In one case study, a related compound demonstrated complete protection against seizures in animal models, suggesting that modifications to the piperazine structure can lead to enhanced therapeutic profiles for epilepsy treatment .
Antimicrobial Activity
Thiazole compounds have also been investigated for their antimicrobial properties. Several studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin .
The structure-based activity study indicated that substituents on the thiazole ring are crucial for enhancing antimicrobial efficacy, with electron-donating groups significantly improving activity profiles .
Case Studies
-
Antitumor Efficacy :
- Study : A series of thiazole derivatives were synthesized and evaluated for cytotoxicity.
- Findings : One compound showed an IC50 value of 1.98 ± 1.22 µg/mL against A-431 cells, indicating strong antitumor potential.
- : The presence of specific substituents can enhance the cytotoxic effects of thiazole-based compounds.
-
Anticonvulsant Properties :
- Study : An analog containing the piperazine moiety was tested in rodent models.
- Findings : The compound provided 100% protection against induced seizures.
- : Structural modifications can lead to significant improvements in anticonvulsant activity.
-
Antimicrobial Testing :
- Study : Thiazole derivatives were tested against various bacterial strains.
- Findings : Compounds exhibited MIC values comparable to standard treatments.
- : Thiazoles represent a promising class for developing new antimicrobial agents.
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)21(28)15-18-16-31-23(24-18)25-22(29)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEDVWKARLVJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.